Framycetin(6+)

aminoglycoside pharmacology stereoisomer activity antibiotic potency

Framycetin sulfate (neomycin B sulfate) is the purified, pharmacopoeial-grade stereoisomer of the neomycin complex, standardized to ≤3% neomycin C and ≤1% neomycin A. Unlike generic neomycin sulfate with variable potency, framycetin delivers ~65% greater antimicrobial activity than neomycin C, ensuring batch-to-batch reproducibility essential for topical wound care, ophthalmic formulations, burn management, and preoperative gut decontamination. Select framycetin to eliminate uncontrolled potency variability and ensure consistent clinical efficacy.

Molecular Formula C23H52N6O13+6
Molecular Weight 620.7 g/mol
Cat. No. B1262118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFramycetin(6+)
Molecular FormulaC23H52N6O13+6
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)[NH3+])OC3C(C(C(O3)CO)OC4C(C(C(C(O4)C[NH3+])O)O)[NH3+])O)O)[NH3+]
InChIInChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/p+6/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
InChIKeyPGBHMTALBVVCIT-VCIWKGPPSA-T
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 2 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Framycetin (Neomycin B) Sulfate: Defined-Composition Aminoglycoside for Topical Antimicrobial Procurement


Framycetin, chemically designated as neomycin B sulfate, is the principal and most pharmacologically active stereoisomer isolated from the fermentation-derived neomycin complex [1]. Unlike standard neomycin sulfate (USP/EP) which exists as a variable mixture of neomycin B (framycetin), neomycin C, and neamine (neomycin A), framycetin represents a purified single-component entity with stringent pharmacopoeial purity requirements: not more than 3% neomycin C and not more than 1% neomycin A [2][3]. This defined composition confers batch-to-batch consistency and quantifiable potency advantage over the mixed neomycin complex, establishing framycetin as the preferred aminoglycoside for topical formulations where precise antimicrobial activity and regulatory compliance are critical selection criteria [1].

Why Framycetin Cannot Be Interchanged with Generic Neomycin Complex in Scientific and Clinical Procurement


Generic neomycin sulfate and purified framycetin (neomycin B) are not functionally interchangeable despite sharing a common aminoglycoside classification. The fundamental barrier to substitution lies in the stereochemical heterogeneity of the neomycin complex: neomycin B (framycetin) demonstrates approximately 65% greater antimicrobial activity than its stereoisomer neomycin C, and approximately 90% greater activity than neomycin A [1]. Since standard neomycin sulfate contains variable and poorly controlled ratios of these components depending on fermentation conditions and manufacturer, batch-to-batch potency can fluctuate substantially [2]. Consequently, procurement of generic neomycin introduces uncontrolled variability in antimicrobial efficacy, whereas framycetin offers a defined, reproducible active pharmaceutical ingredient with predictable dose-response characteristics essential for regulated topical formulations and comparative research applications [1].

Framycetin Quantitative Differentiation Evidence: Comparator-Based Performance Metrics for Procurement Decisions


Intrinsic Antibacterial Potency Advantage: Framycetin vs. Neomycin C and Neomycin A

Framycetin (neomycin B) exhibits substantially greater intrinsic antibacterial activity than its co-occurring stereoisomers found in generic neomycin complex. This stereochemical advantage is quantitatively established: neomycin B is approximately 65% more active than neomycin C, and approximately 90% more active than neomycin A (neamine) [1][2]. The potency differential arises from the stereochemical configuration at chiral centers within the aminoglycoside scaffold, which directly impacts ribosomal binding affinity and subsequent protein synthesis inhibition [2].

aminoglycoside pharmacology stereoisomer activity antibiotic potency structure-activity relationship

Clinical Wound Healing Superiority: Framycetin vs. Polymyxin-Neomycin-Bacitracin Triple Combination

In a comparative clinical study evaluating topical antimicrobial agents for healing lacerated wounds in children, framycetin achieved a 100% wound healing rate within 4-6 days of treatment. This outcome was markedly superior to the triple-antibiotic combination of polymyxin + neomycin + bacitracin, which achieved only a 66.66% healing rate over the same observation period [1]. The study employed a controlled protocol where all patients received systemic ampicillin for five days as background therapy, with the topical agents applied under sterile occlusive dressing.

wound healing topical antimicrobial dermatology clinical efficacy

Ophthalmic Clinical Efficacy: Framycetin vs. Gentamicin in Corneal Ulcer Management

A clinical study evaluating topical antibiotics for corneal ulcer treatment enrolled 82 patients and compared framycetin 0.5% against gentamicin 3 mg/mL, chloramphenicol 0.4%, and a neomycin combination formulation. Framycetin demonstrated a superior clinical efficacy profile compared to gentamicin in this indication, with no side effects attributable to treatment encountered in any group [1][2].

ophthalmic antibiotic corneal ulcer topical aminoglycoside clinical efficacy

Burn Wound Management: Framycetin vs. Silver Sulfadiazine Topical Efficacy

In a prospective double-blinded pilot study comparing framycetin and silver sulfadiazine as topical agents for burn wounds, framycetin demonstrated comparable efficacy to the gold-standard silver sulfadiazine. Importantly, no patient developed nephrotoxicity or ototoxicity with framycetin use, despite the compound's known systemic toxicity profile when administered parenterally [1]. The study concluded that framycetin appears to be a viable alternative to silver sulfadiazine for major burn management.

burn wound topical antimicrobial silver sulfadiazine wound infection

Bowel Sterilization: Framycetin vs. Neomycin for Preoperative Gut Decontamination

A comparative investigation evaluated framycetin sulfate (Soframycin) as a preoperative bowel-sterilizing agent and directly compared its potency with that of standard neomycin. The study found that framycetin demonstrated bowel-sterilizing potency comparable to neomycin, while being well tolerated and not toxic at doses sufficient to suppress fecal organisms satisfactorily [1][2].

bowel sterilization preoperative prophylaxis colorectal surgery gastrointestinal

Pharmacopoeial Purity Specifications: Framycetin Sulfate vs. Generic Neomycin Sulfate

Framycetin sulfate is subject to stringent pharmacopoeial purity specifications that ensure defined composition and potency. The British Pharmacopoeia 2025 monograph for framycetin sulfate specifies a minimum potency of 630 IU/mg (dried substance) and imposes strict limits on related substances: impurity A (neamine) not more than 1.0%, impurity C (neomycin C) not more than 3.0%, and total of other impurities not more than 3.0% [1]. In contrast, USP-grade neomycin sulfate permits a broader mixture of neomycin B and C with less restrictive impurity specifications . Additionally, framycetin sulfate is characterized by a specific optical rotation of +52.5° to +55.5° and pH range of 6.0 to 7.0 for aqueous solutions [1].

pharmaceutical quality pharmacopoeial standards impurity profiling regulatory compliance

Framycetin Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Topical Wound Care Formulations Requiring Superior Healing Outcomes

Based on clinical evidence demonstrating 100% wound healing rate with framycetin compared to 66.66% with polymyxin-neomycin-bacitracin combination [1], framycetin is optimally procured for topical wound care products targeting lacerations, surgical incisions, and traumatic wounds. The defined single-component composition of framycetin sulfate, with pharmacopoeial limits of ≤3% neomycin C and ≤1% neomycin A [2], ensures batch-to-batch consistency in antimicrobial activity. Formulators should select framycetin over generic neomycin sulfate when reproducible wound healing outcomes are critical quality attributes.

Ophthalmic Preparations for Corneal Infections and Ocular Prophylaxis

The clinical superiority of framycetin 0.5% over gentamicin and chloramphenicol in corneal ulcer treatment [1] positions framycetin as the preferred aminoglycoside for ophthalmic formulations. Procurement should prioritize framycetin sulfate conforming to Ph. Eur. monograph specifications (minimum 630 IU/mg, specific optical rotation +52.5° to +55.5°) [2] to ensure ophthalmic-grade purity. Applications include bacterial conjunctivitis, blepharitis, corneal ulcer treatment, and post-foreign body removal prophylaxis, where framycetin's defined potency provides predictable clinical efficacy.

Burn Wound Management as Non-Silver Alternative to Silver Sulfadiazine

Evidence from a prospective double-blinded study establishes framycetin as an effective alternative to silver sulfadiazine for major burn management, with no observed nephrotoxicity or ototoxicity in the study population [1]. Procurement for burn units should consider framycetin formulations when silver-related adverse effects (staining, potential resistance) or cost considerations favor a non-silver antimicrobial option. The approximately 65% greater activity of framycetin (neomycin B) relative to neomycin C [2] supports the selection of purified framycetin over mixed neomycin for maximal antimicrobial potency in this high-risk application.

Preoperative Bowel Preparation for Colorectal Surgery

Framycetin sulfate demonstrates bowel-sterilizing potency comparable to neomycin with favorable tolerability at effective doses [1]. For preoperative gut decontamination in elective colorectal surgery, framycetin offers an evidence-based alternative to standard neomycin regimens. The defined composition of framycetin (single stereoisomer) compared to the variable neomycin B/C mixture [2] enables more precise dosing calculations and reproducible suppression of fecal organisms. Procurement should specify framycetin sulfate meeting pharmacopoeial purity standards to ensure consistent preoperative antimicrobial prophylaxis outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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